molecular formula C13H11N5O3 B023714 N2-Phenoxyacetyl Guanine CAS No. 144782-23-0

N2-Phenoxyacetyl Guanine

Cat. No. B023714
M. Wt: 285.26 g/mol
InChI Key: VXZMETBWWUIXNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N2-substituted guanine derivatives can be accomplished through various chemical routes. An improved synthesis method for N2-alkylated guanines, starting from N2-Boc-protected 2-amino-6-chloropurine, has been developed. This method involves treatment with Boc2O, followed by N2-alkylation with alkyl halides, and subsequent hydrolysis, offering advantages in reaction steps, simplicity, and yields (Hao-ting Zhu et al., 2019).

Molecular Structure Analysis

The molecular structure and interactions of guanine derivatives, including those substituted at the N2 position, can significantly affect their chemical behavior and properties. A comprehensive computational study has been performed on the stable monohydrates of various guanine tautomers, revealing insights into their structural characteristics and interactions with water molecules (O. Shishkin et al., 2002).

Chemical Reactions and Properties

N2-Substituted guanines engage in various chemical reactions, reflecting their unique chemical properties. The reactivity and potential applications of these compounds are influenced by the nature of the substituent at the N2 position. For instance, the synthesis and characterization of diorganotin(IV) derivatives of guanine highlight the potential for forming complexes with metals, indicating their versatility in chemical reactions (M. Nath et al., 2009).

Scientific Research Applications

  • Nucleic Acid Research and DNA Modification

    Guanine's chemistry is essential for understanding genetic material and developing reagents to modify it for various applications in nucleic acid research (Shapiro, 1968).

  • DNA and RNA Interaction

    Studies have shown that certain compounds can affect guanine content in DNA and RNA, suggesting that metabolic esters may be intermediates in binding to nucleic acids in vivo (Miller, Juhl, & Miller, 1966).

  • Impact on DNA Polymerases

    The bulkiness at the N2 position of guanine DNA adducts can significantly reduce the catalytic efficiency and fidelity of processive DNA polymerases (Choi & Guengerich, 2004).

  • Synthesis of Oligodeoxynucleotides

    An improved methodology for the synthesis of oligodeoxynucleotides with structurally defined adducts at the N2 position of deoxyguanosine has been developed, leading to high purity and yield (Decorte et al., 1996).

  • Two-Dimensional Ordering on Surfaces

    Guanine forms a two-dimensional ordered structure on surfaces like graphite and MoS2, which is crucial for heteroepitaxial growth mechanisms and understanding interfacial structures (Heckl et al., 1991).

  • Immunodetectable Probes in Hybridization Experiments

    Modified nucleic acids, including those with modified guanine bases, can be used as probes in hybridization experiments to study specific nucleic acid residues in biological samples (Tchen et al., 1984).

  • Synthesis of N2-Substituted Guanines

    There are efficient synthetic routes to N9-mono-, N2-mono-, and N2,N9-di-substituted guanines, which are significant for various chemical and biological applications (Fletcher et al., 2010).

  • Synthesis of Phenoxyacetylated Nucleosides

    Phenoxyacetylated guanosine and adenosine phosphoramidites have been efficiently synthesized for use in the solid-phase synthesis of oligoribonucleotides, demonstrating the versatility of phenoxyacetyl groups in nucleoside chemistry (Wu, Kelvin, & Pon, 1988).

  • DNA Damage and Mutagenesis

    Carcinogenic compounds can modify guanine, leading to DNA damage and mutations, which could potentially result in neoplastic transformation (Kadlubar, 1980).

  • Stability of DNA and RNA Duplexes

    Substitution of guanine to inosine has varying effects on the stability of DNA and RNA helices, which is crucial for understanding base pair interactions and molecular dynamics (Krepl et al., 2013).

Safety And Hazards

The safety data sheet for “N2-Phenoxyacetyl Guanine” suggests using personal protective equipment and avoiding dust formation . More detailed safety and hazard information are not available in the retrieved sources.

Future Directions

The C2 position of guanine, where “N2-Phenoxyacetyl Guanine” is modified, is suggested as the most promising site for further medicinal chemistry efforts to find a compound that targets purine riboswitches . These compounds open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .

properties

IUPAC Name

N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZMETBWWUIXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449365
Record name N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Phenoxyacetyl Guanine

CAS RN

144782-23-0
Record name N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Schulhof, D Molko, R Teoule - Nucleic acids research, 1987 - academic.oup.com
Phenoxyacetyl (pac) and methoxyacetyl (mac) for adenine and guanine, isobutyryl for cytosine, were successfully applied as amino protecting group: both in phosphotriester and …
Number of citations: 266 academic.oup.com
A Guy, AM Duplaa, J Ulrich, R Tèoule - Nucleic acids research, 1991 - academic.oup.com
… )-Nprotected-2'-deoxynucleoside-3'-O-(2-cyanoethyl-N,Ndiisopropylamino)-phosphoramidites with labile base protection (N6-phenoxyacetyl adenine, N2-phenoxyacetyl guanine, N4-…
Number of citations: 36 academic.oup.com
N Giarimoglou, A Kouvela, A Maniatis, A Papakyriakou… - Antibiotics, 2022 - mdpi.com
… Remarkably, N2-phenoxyacetyl guanine and N2-isobutyrylguanine modified on C2 position of guanine presented a similar binding affinity to guanine for the B. subtilis guanine …
Number of citations: 7 www.mdpi.com
O Jungmann, M Beier, A Luther, HK Huynh… - Helvetica Chimica …, 2003 - Wiley Online Library
Among the members of a family of diastereoisomeric pentopyranosyl‐(4′→2′)‐oligonucleotide systems derived from D‐ribose, D‐xylose, L‐lyxose, and L‐arabinose, the α‐…
Number of citations: 0 onlinelibrary.wiley.com
MM Matyjasik - 2019 - search.proquest.com
RNA is emerging as an important and versatile tool for many diverse biological applications. Three important applications stand out as areas where RNA can offer distinct functional …
Number of citations: 2 search.proquest.com

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